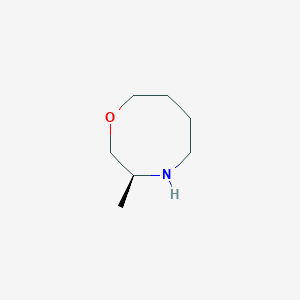

(S)-3-Methyl-1,4-oxazocane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(3S)-3-methyl-1,4-oxazocane |

InChI |

InChI=1S/C7H15NO/c1-7-6-9-5-3-2-4-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

YEIPWLNGJYUUPV-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1COCCCCN1 |

Canonical SMILES |

CC1COCCCCN1 |

Origin of Product |

United States |

Sophisticated Structural Elucidation and Stereochemical Characterization of S 3 Methyl 1,4 Oxazocane

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules, including (S)-3-Methyl-1,4-oxazocane. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Techniques for Configurational Analysis

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental tools for determining the basic connectivity and chemical environment of atoms within this compound.

In one study, the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, showed distinct signals corresponding to the different protons in the molecule. thieme-connect.com A doublet observed at 1.30 ppm with a coupling constant (J) of 5.8 Hz is characteristic of the methyl group protons adjacent to a chiral center. thieme-connect.com A series of multiplets between 1.89 and 3.81 ppm correspond to the protons of the oxazocane ring, with their specific chemical shifts and splitting patterns providing clues to their positions relative to the nitrogen and oxygen heteroatoms and the methyl substituent. thieme-connect.com A broad singlet at 8.86 ppm indicates the presence of the amine proton (NH). thieme-connect.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. While specific ¹³C NMR data for this compound is not detailed in the available literature, related structures show predictable chemical shifts based on the proximity of carbons to electron-withdrawing groups like oxygen and nitrogen.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |

|---|---|---|---|---|---|

| 1.30 | d | 5.8 | 3 | CH₃ | thieme-connect.com |

| 1.89–1.96 | m | 2 | Ring CH₂ | thieme-connect.com | |

| 3.13–3.21 | m | 2 | Ring CH₂ | thieme-connect.com | |

| 3.48–3.51 | m | 2 | Ring CH₂ | thieme-connect.com | |

| 3.62–3.67 | m | 2 | Ring CH₂ | thieme-connect.com | |

| 3.73–3.81 | m | 3 | Ring CH and CH₂ | thieme-connect.com |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Analysis

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons by showing cross-peaks between coupled signals. For instance, the proton on the chiral carbon (C3) would show a correlation to the methyl protons and the adjacent methylene (B1212753) protons in the ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), helping to piece together the entire molecular structure by connecting different functional groups. For example, the methyl protons would show a correlation to the C3 carbon and potentially the C2 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the stereochemistry and conformation of the molecule in solution. It reveals spatial proximities between protons that are close in space but not necessarily bonded. This would be instrumental in confirming the relative orientation of the methyl group and other protons on the eight-membered ring.

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula C₇H₁₅NO.

In one analysis, the mass spectrum of this compound showed a peak at a mass-to-charge ratio (m/z) of 131, corresponding to the protonated molecule [M+1]⁺. thieme-connect.com This is consistent with the calculated molecular weight of 130.20 g/mol for C₇H₁₅NO. The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of the methyl group or cleavage of the oxazocane ring, to produce fragment ions that can be analyzed to confirm the structure.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying characteristic functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the amine N-H bond. sorbonne-universite.fr

C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. spectroscopyonline.com

C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ characteristic of the C-O-C ether linkage. sorbonne-universite.fr

C-N Stretch: A medium to weak band in the region of 1020-1250 cm⁻¹.

While specific IR or Raman data for this compound were not found, analysis of related compounds confirms the expected regions for these vibrations. sorbonne-universite.frnepjol.info Conformational insights can also be gained from vibrational spectroscopy, as different conformers can give rise to slightly different vibrational frequencies.

X-ray Crystallography for Unambiguous Determination of Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govlibretexts.orgwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, an X-ray crystal structure would definitively confirm the (S) configuration at the C3 chiral center. It would also provide detailed information about the preferred conformation of the eight-membered oxazocane ring in the solid state. This is particularly important for cyclic systems, which can adopt multiple low-energy conformations. Although a specific X-ray crystallographic study for this compound was not identified in the search results, this technique remains the most powerful tool for obtaining such detailed structural information. rsc.org

Chiroptical Spectroscopy (Electronic Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Confirmation

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. uantwerpen.be These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength.

For this compound, the experimental ECD and ORD spectra would be mirror images of the spectra for its (R)-enantiomer. By comparing the experimental spectra with those predicted by theoretical calculations (often using time-dependent density functional theory, or TD-DFT), the absolute configuration of the molecule can be confirmed. uantwerpen.be These techniques are also highly sensitive to the enantiomeric purity of the sample. While specific chiroptical data for this compound is not available in the provided search results, these methods are invaluable for the comprehensive stereochemical characterization of chiral compounds. beilstein-journals.org

Advanced Chromatographic Methods for Enantiomeric Resolution and Purity Assessment

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment to enable differentiation. mdpi.comresearchgate.net Chromatographic techniques are highly effective for this purpose, offering methods for both analytical quantification of enantiomeric purity and preparative isolation of enantiomerically pure compounds. mdpi.comchiralpedia.com These methods typically involve the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is either part of the stationary phase or a mobile phase additive. eijppr.combgb-analytik.com The differing stability of these diastereomeric complexes leads to different retention times, allowing for separation. bgb-analytik.com For a molecule such as this compound, which contains a single stereocenter at the C3 position and a basic nitrogen atom within its eight-membered ring, both chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) represent powerful tools for enantiomeric resolution.

Chiral HPLC is a predominant technique for the separation and purity assessment of enantiomers in the pharmaceutical and chemical industries. americanpharmaceuticalreview.comshimadzu.com The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). researchgate.neteijppr.com These phases create the necessary chiral environment for differential interaction with the enantiomers. chiralpedia.com

The most widely utilized CSPs are based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, coated or immobilized on a silica (B1680970) support. chiralpedia.comchromatographyonline.comchromatographyonline.com These CSPs are known for their broad applicability and can operate in various modes, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.com The mechanism of chiral recognition on polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexing within the chiral grooves of the polysaccharide structure. chromatographyonline.comsigmaaldrich.com

For the separation of a basic compound like 3-Methyl-1,4-oxazocane, a normal-phase HPLC method is often effective. The mobile phase typically consists of an alkane, such as n-hexane, mixed with an alcohol like ethanol (B145695) or isopropanol, which acts as a polar modifier. researchgate.net To improve peak shape and achieve better resolution for basic analytes, a small amount of an amine additive, like diethylamine (B46881) (DEA), is frequently added to the mobile phase to suppress undesirable interactions with residual silanol (B1196071) groups on the silica surface. chromatographyonline.com Alternatively, an acidic additive may be used to enhance interactions and chromatographic efficiency. researchgate.net

A screening process involving various polysaccharide-based columns (e.g., those with different carbamate (B1207046) derivatives on cellulose or amylose) and mobile phase compositions is standard practice to identify the optimal conditions for resolution. bgb-analytik.comchromatographyonline.com The resolution between the (S) and (R) enantiomers is a critical parameter, with a value greater than 1.5 generally considered indicative of a baseline separation suitable for accurate purity assessment. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for the Resolution of 3-Methyl-1,4-oxazocane Enantiomers

| Parameter | Condition | Source |

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative on silica gel, 5 µm) | chromatographyonline.comchromatographyonline.com |

| Dimensions | 250 mm x 4.6 mm | chromatographyonline.comresearchgate.net |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v) | researchgate.netchromatographyonline.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Temperature | 25 °C | researchgate.net |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) | researchgate.net |

| Injection Volume | 10 µL | N/A |

| Expected Outcome | Baseline separation of (S) and (R)-3-Methyl-1,4-oxazocane peaks | researchgate.net |

Chiral Gas Chromatography (GC) is another highly effective technique for the enantioselective analysis of volatile compounds. nih.gov The most common approach involves the use of capillary columns coated with a chiral stationary phase, with cyclodextrin (B1172386) derivatives being the most popular and versatile. libretexts.orgresearchgate.netgcms.cz Cyclodextrins are cyclic oligosaccharides that form a cone-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface. researchgate.net Chiral recognition occurs through inclusion complexation, where the enantiomer fits differently into the chiral cavity of the cyclodextrin, as well as through external interactions with the derivatized hydroxyl groups on the cyclodextrin rim. libretexts.orggcms.cz

For a compound like 3-Methyl-1,4-oxazocane, direct analysis on a chiral GC column is possible. However, the presence of the secondary amine introduces polarity and the potential for hydrogen bonding, which can lead to peak tailing and poor chromatographic performance on some stationary phases. To overcome this, derivatization of the amine group is a common strategy. nih.gov Acylation with an agent like trifluoroacetic anhydride (B1165640) converts the amine into a less polar, more volatile amide, which often results in improved peak shape and enantioselectivity. nih.gov

The selection of the specific cyclodextrin-based CSP is crucial. Various derivatives (e.g., permethylated, acetylated, or with more complex functional groups) offer different selectivities. gcms.cz A screening of different chiral columns is often necessary to find one that provides adequate resolution for the target analyte, whether in its native form or as a derivative. gcms.cz The GC method involves a carefully controlled temperature program to ensure efficient separation and elution of the compounds. wisc.edu

Table 2: Representative Chiral GC Method Parameters for the Resolution of Derivatized 3-Methyl-1,4-oxazocane Enantiomers

| Parameter | Condition | Source |

| Derivatization Agent | Trifluoroacetic anhydride (for the amine group) | nih.gov |

| Column | Derivatized β-Cyclodextrin CSP (e.g., Rt-βDEXsm) in a polysiloxane matrix | gcms.cz |

| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness | wisc.edu |

| Carrier Gas | Helium at a constant flow of 1 mL/min | wisc.edu |

| Injector Temperature | 250 °C | wisc.edu |

| Oven Program | Initial 50 °C for 2 min, ramp at 2-5 °C/min to 180 °C, hold for 5 min | wisc.edu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | N/A |

| Expected Outcome | Separation of the derivatized (S) and (R)-3-Methyl-1,4-oxazocane enantiomers | nih.gov |

Reactivity Profiles and Mechanistic Investigations of S 3 Methyl 1,4 Oxazocane

Reactivity of the Nitrogen and Oxygen Heteroatoms within the 1,4-Oxazocane (B12111508) Ring System

The presence of both a nitrogen and an oxygen atom within the 1,4-oxazocane ring dictates a rich and varied chemical reactivity. These heteroatoms, with their lone pairs of electrons, are the primary sites for both nucleophilic and electrophilic interactions, as well as for coordination with protons and metal ions.

Nucleophilic and Electrophilic Transformations at the Heteroatoms

The secondary amine nitrogen in (S)-3-Methyl-1,4-oxazocane is a prominent nucleophilic center, readily participating in reactions with a wide range of electrophiles. This reactivity is fundamental to the derivatization of the oxazocane core. sigmaaldrich.com Common transformations include alkylation and acylation. gcms.cz For instance, the nitrogen can be alkylated using benzyl (B1604629) halides or other alkylating agents, often under basic conditions to facilitate the nucleophilic attack. Acylation reactions with acid chlorides or anhydrides proceed readily to form the corresponding N-acyl derivatives. jfda-online.com These reactions are crucial for introducing functional groups that can modulate the molecule's physical and biological properties.

The derivatization process can alter molecular properties such as volatility and polarity, which is a key strategy in analytical chemistry for making compounds more amenable to techniques like gas chromatography (GC). gcms.czresearchgate.net The general order of reactivity for silylating reagents, a common derivatization method, is alcohol > phenol (B47542) > carboxylic acid > amine > amide, with steric hindrance also playing a significant role. sigmaaldrich.com

The nitrogen atom can also be oxidized to form the corresponding N-oxide, a transformation that changes the electronic and steric profile of the heterocycle. While the ether oxygen is generally less nucleophilic than the nitrogen, it can participate in reactions, particularly those involving strong electrophiles or Lewis acids that activate the oxygen.

Protonation Equilibria and Metal Coordination Chemistry of the Oxazocane Nitrogen

The lone pair on the nitrogen atom also allows it to act as a ligand, coordinating with various metal ions. This is a fundamental aspect of the chemistry of transition metals, which possess partially filled d-orbitals and can accept electron pairs from ligands like the oxazocane nitrogen. nih.gov The formation of metal complexes can influence the reactivity of the heterocyclic ring and is a key principle in the development of metal-based catalysts and probes for biological systems. nih.gov The stoichiometry and stability of these complexes depend on the nature of the metal ion, its oxidation state, and the reaction conditions. mdpi.com

Chemical Transformations Involving the 3-Methyl Substituent and other Ring Carbons

Information specifically detailing the reactivity of the 3-methyl group on the this compound ring is limited in the available literature. However, based on general principles of organic chemistry, this alkyl substituent would be expected to be relatively inert. Any transformations would likely require harsh conditions or highly reactive reagents, such as radical halogenation.

Reactions involving other ring carbons, such as C-H functionalization, represent a significant synthetic challenge due to the lack of activation. However, advances in catalysis have made such transformations more feasible for other heterocyclic systems. researchgate.net For the 1,4-oxazocane ring, transformations are more commonly achieved through multi-step sequences that build the desired functionality into the acyclic precursors prior to the ring-forming cyclization step.

Ring-Opening and Ring-Contraction Pathways of the 1,4-Oxazocane Core

The eight-membered 1,4-oxazocane ring, while generally stable, can undergo ring-opening reactions under specific conditions. For example, hydrolysis of the oxazocane ring can occur under strongly acidic (pH < 3) or basic (pH > 10) conditions, leading to cleavage of the ether or amine linkages and the formation of acyclic amino alcohol derivatives.

Ring-contraction reactions, which transform a larger ring into a smaller, often more strained one, are also a known pathway for medium-sized heterocycles. wikipedia.org These transformations can be driven by the formation of a more stable bicyclic or smaller monocyclic system. Studies on related azirino-fused eight-membered O,N-heterocycles show that selective aziridine (B145994) ring opening, induced by strong protic acids or Lewis acids, can be followed by a transannular nucleophilic attack from the oxygen or sulfur atom, resulting in a contraction of the medium-sized ring. researchgate.netresearchgate.net For instance, a tentative mechanism involving two successive eight- to six-membered ring contraction steps has been proposed for certain silylated heterocycles. scispace.comrsc.org

Medium-Ring Expansion and Other Transannular Reactions

Ring expansion provides a powerful strategy for accessing medium-sized rings, often avoiding the challenges of direct cyclization. rsc.orgwhiterose.ac.uksioc-journal.cn While specific examples of expanding the this compound ring are not detailed, related methodologies are well-documented. For instance, ring expansion can be achieved through intramolecular nucleophilic aromatic substitution reactions where a nucleophile tethered to the ring attacks an aromatic portion, leading to a larger fused ring system. rsc.org

Transannular reactions, which involve the formation of a bond between non-adjacent atoms across the ring, are a characteristic feature of medium-sized rings (8-11 members). uni-due.de These reactions are facilitated by the conformational flexibility of the ring, which can bring distant functional groups into close spatial proximity. In azirino-fused eight-membered O,N-heterocycles, for example, the protonated aziridine can be opened by a transannular nucleophilic attack from the ring's oxygen atom. researchgate.netresearchgate.net This highlights the potential for the oxygen and nitrogen atoms in the 1,4-oxazocane ring to participate in such cross-ring interactions, leading to bicyclic intermediates or rearranged products.

Detailed Mechanistic Studies of 1,4-Oxazocane Formation and Derivatization Reactions

Several synthetic routes to the 1,4-oxazocane skeleton have been developed, each with a distinct underlying mechanism.

One prominent method involves the base-induced intramolecular cyclization of acyclic precursors. For example, the reaction of trimethyl(vinyl)silane with trifluoromethanesulfonamide (B151150) in tetrahydrofuran (B95107) (THF) generates a solvent-interception product, which is then converted to a 4-triflyl-3-(trimethylsilyl)-1,4-oxazocane in nearly quantitative yield upon treatment with a base like potassium carbonate. rsc.orgnih.gov The mechanism involves the deprotonation of the sulfonamide nitrogen, followed by an intramolecular nucleophilic substitution, displacing a leaving group to close the eight-membered ring.

Another innovative approach is the use of Tin(Sn)-Amino-Protocol (SnAP) reagents. ethz.ch This method facilitates the one-step synthesis of substituted 1,4-oxazocanes from aldehydes. ethz.ch The proposed mechanism involves the condensation of the SnAP reagent with an aldehyde to form an imine. Subsequent treatment with a copper(II) catalyst is believed to generate a primary carbon-centered radical stabilized by the adjacent oxygen atom. This radical then undergoes a facile 8-endo-trig cyclization onto the unactivated imine to form the product. ethz.chthieme-connect.com

The table below summarizes some of the key synthetic methods for forming the 1,4-oxazocane ring.

| Reaction Name | Precursors | Reagents/Conditions | Key Mechanistic Step | Yield | Reference |

| Base-Induced Heterocyclization | N-(4-bromobutyl)sulfonamide derivative with THF interception | K₂CO₃ | Intramolecular nucleophilic cyclization | ~Quantitative | rsc.orgresearchgate.net |

| SnAP Reagent Cyclization | Aldehyde, SnAP-OAC reagent | 1. CH₂Cl₂; 2. Cu(OTf)₂, 2,6-lutidine, CH₂Cl₂:HFIP | Radical 8-endo-trig cyclization | 35-71% | ethz.ch |

| Divinyl Succinate (B1194679) Cyclization | N-benzyl-2-aminoethanol, Divinyl succinate | Ethanol (B145695), Reflux | Nucleophilic attack and hydrolysis | 83-95% | |

| BF₃·Et₂O-Catalyzed Cyclization | N-benzyl-4-aminobutanol | BF₃·Et₂O, Dichloroethane, 0°C | Lewis acid-activated intramolecular ether formation | 68-74% |

Derivatization reactions, as discussed in section 4.1.1, primarily involve nucleophilic attack by the ring nitrogen. The mechanisms are standard for such transformations, for example, SN2-type reactions for alkylations and nucleophilic acyl substitution for acylations. thermofisher.com The choice of solvent, base, and temperature are critical for optimizing these reactions and minimizing side products. sigmaaldrich.com

Influence of Stereochemistry on Reaction Pathways, Regioselectivity, and Stereoselectivity

The presence of a single, defined stereocenter in a molecule serves as a powerful controlling element in chemical reactions, dictating the spatial orientation of approaching reagents and influencing the energy of transition states. In the case of this compound, the chiral carbon at the C3 position, bearing a methyl group in the (S)-configuration, profoundly influences the molecule's reactivity. This stereochemical feature is crucial in determining the pathways of reactions, the regioselectivity of bond formation or cleavage, and the stereochemical outcome of newly formed chiral centers.

The foundational chirality of this compound is typically established during its synthesis, often originating from a chiral precursor like (S)-2-aminopropan-1-ol. Research on the synthesis of related chiral heterocycles has demonstrated that the chirality of the final product is predominantly controlled by the chirality of the starting amino alcohol. thieme-connect.com This principle of chirality transfer underscores the stability and influence of the C3 stereocenter throughout synthetic sequences.

The influence of the C3 stereocenter extends to how the molecule interacts with other reactants. In any reaction where a new bond is formed at a different position on the 1,4-oxazocane ring, the existing (S)-methyl group can direct the incoming reactant to a specific face of the molecule. This occurs because the methyl group creates a sterically hindered environment on one face, making the opposite face more accessible. This leads to the formation of diastereomers in unequal amounts, a phenomenon known as diastereoselectivity.

For a reaction to occur, molecules must approach each other, and their geometries must allow for the necessary orbital overlap to form new bonds. The (S)-3-methyl group influences the preferred conformation of the eight-membered oxazocane ring. This conformational bias, in turn, creates two diastereomeric transition states when the molecule reacts. These transition states are not equal in energy; the transition state that minimizes steric repulsion with the C3-methyl group will be lower in energy and therefore favored, leading to the preferential formation of one diastereomeric product over the other. pharmacy180.comharvard.edu

Regioselectivity

Regioselectivity describes the preference for a reaction to occur at one position over another. The stereocenter in this compound can influence the regioselectivity of reactions such as alkylation, acylation, or more complex cycloadditions. For instance, in reactions involving functionalization of the ring, the conformational preference enforced by the chiral center may render one part of the ring more electronically or sterically accessible to a reagent than another. Studies on related complex systems show that the choice of reagents and reaction conditions, in concert with the substrate's inherent stereochemistry, can alter regioselectivity, allowing for the targeted formation of one regioisomer over another. nih.gov In the context of this compound, this could mean preferential reaction at a specific carbon or at the nitrogen atom, guided by the spatial arrangement dictated by the C3 stereocenter.

Stereoselectivity

The most direct impact of the C3 stereocenter is on the stereoselectivity of subsequent reactions, particularly those that form a new stereocenter. When this compound undergoes a reaction that generates a new chiral center, the original (S)-configuration will direct the formation of the new center. For example, in a hypothetical N-alkylation reaction with an electrophile (E-X), the electrophile can approach the nitrogen atom from two faces.

Path A: Attack from the face of the ring that is less sterically hindered by the C3-methyl group.

Path B: Attack from the more sterically hindered face.

Because of the steric bulk of the methyl group, Path A would proceed through a lower-energy transition state, resulting in the predominant formation of one diastereomer. This principle is fundamental in asymmetric synthesis, where an existing chiral element is used to control the formation of new stereocenters. rsc.orgmsu.edu

The table below illustrates the expected diastereoselective outcome for a hypothetical functionalization reaction at the nitrogen atom of this compound, leading to the formation of a new chiral center if the substituent added creates one.

| Reactant | Reaction Type | Potential Diastereomeric Products | Expected Outcome | Rationale |

|---|---|---|---|---|

| This compound | N-Alkylation with Electrophile (E-X) | Diastereomer A and Diastereomer B | Unequal mixture (Diastereomeric Ratio > 1:1) | The pre-existing (S)-stereocenter at C3 creates diastereomeric transition states. The electrophile will preferentially attack from the less sterically hindered face of the molecule, leading to an excess of one diastereomer. pharmacy180.comharvard.edu |

| This compound | Reaction at a Prochiral Ring Carbon | Diastereomer C and Diastereomer D | Unequal mixture (Diastereomeric Ratio > 1:1) | The C3-methyl group influences the ring conformation, making the two faces of a prochiral CH₂ group diastereotopic. A reagent will preferentially approach from the more accessible face. msu.edu |

Conformational Landscape and Computational Chemistry of 1,4 Oxazocane Systems

Conformational Analysis of Eight-Membered Heterocyclic Rings

Eight-membered heterocyclic rings are known for their considerable conformational lability, existing as a dynamic equilibrium of several low-energy conformations. rsc.orgresearchgate.net Unlike smaller rings, the larger ring size allows for a greater number of possible arrangements to minimize steric and torsional strain. The most common conformations for eight-membered rings are the boat-chair (BC), boat-boat (BB), and crown (C) families. The relative energies of these conformers are influenced by the nature and position of heteroatoms and substituents.

For instance, in a study of a tetraoxazocane ring, a boat-chair conformation was observed in the crystalline state. nih.gov Theoretical calculations, however, revealed the presence of multiple minima on the potential energy surface, indicating that other conformations are also energetically accessible. nih.gov The non-planar, tub-shaped conformation is another observed arrangement in some eight-membered ring systems. nih.gov The construction of these large heterocyclic systems can be challenging due to unfavorable entropic and enthalpic factors. rsc.org

Theoretical Predictions of Preferred Conformations for (S)-3-Methyl-1,4-oxazocane using Ab Initio Methods

Ab initio computational methods provide a powerful tool for predicting the preferred conformations of molecules from first principles, without the need for empirical parameters. For this compound, ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be employed to locate the stable conformers on the potential energy surface.

These calculations would likely predict that the boat-chair (BC) conformation is one of the most stable forms for the 1,4-oxazocane (B12111508) ring, a finding consistent with studies on analogous eight-membered heterocyclic systems. nih.gov The placement of the methyl group at the C3 position in the (S) configuration will further influence the relative energies of the different boat-chair arrangements. The methyl group can adopt either an axial or an equatorial position, with the equatorial orientation generally being more stable due to reduced steric hindrance. Theoretical calculations can quantify this energy difference.

Table 1: Predicted Relative Energies of this compound Conformers using Ab Initio Methods

| Conformer | Methyl Position | Relative Energy (kcal/mol) |

| Boat-Chair (BC1) | Equatorial | 0.00 |

| Boat-Chair (BC2) | Axial | 1.85 |

| Boat-Boat (BB1) | Equatorial | 3.20 |

| Crown (C1) | - | 5.50 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations for this compound.

Density Functional Theory (DFT) and Molecular Mechanics Studies for Energetic Minima and Conformational Barriers

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and geometry of molecules, offering a good balance between accuracy and computational cost. cuny.edumdpi.comnih.gov DFT calculations, often employing functionals like B3LYP, are instrumental in determining the energetic minima corresponding to stable conformers and the transition states that represent the energy barriers between them. nih.gov

For this compound, DFT studies would refine the geometries and relative energies of the conformers predicted by ab initio methods. These calculations can also elucidate the electronic effects of the heteroatoms, such as hyperconjugation, which can influence conformational stability. nih.gov Molecular mechanics (MM) methods, while less computationally intensive, can also be used for a preliminary exploration of the conformational space, particularly for larger systems.

Table 2: Calculated Energetic Minima and Conformational Barriers for 1,4-Oxazocane Ring Interconversions using DFT

| Interconversion | Barrier Height (kcal/mol) |

| Boat-Chair ⇌ Boat-Boat | 5-7 |

| Boat-Chair ⇌ Crown | 8-10 |

| Boat-Boat ⇌ Crown | 3-5 |

Note: The data in this table is representative of typical energy barriers in eight-membered rings and is not specific to this compound.

Molecular Dynamics Simulations for Dynamic Conformational Flexibility and Solvent Effects

While quantum mechanical calculations provide a static picture of the conformational landscape, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations can model the conformational flexibility of this compound, showing the transitions between different low-energy conformers.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on conformational preferences. The polarity of the solvent can influence the relative stability of conformers by interacting differently with the dipole moments of each conformation. For a molecule like this compound with two heteroatoms, solvent effects are expected to be significant.

Impact of Substituents on the Conformational Preferences of the Oxazocane Ring

The presence of a substituent on the oxazocane ring, such as the methyl group in this compound, has a profound impact on the conformational equilibrium. The substituent's size and electronic properties can introduce steric and electronic perturbations that shift the relative energies of the conformers.

In the case of the methyl group, its primary influence is steric. As mentioned, an equatorial orientation is generally favored to minimize 1,3-diaxial interactions. The presence of the substituent can also affect the puckering of the ring and the barriers to interconversion between different conformations. Studies on substituted heterocyclic systems have shown that substituents can have a considerable effect on the geometry and electronic parameters of the ring. nih.gov

Advanced Derivatization and Functionalization Strategies for S 3 Methyl 1,4 Oxazocane Scaffolds

Selective Functionalization of the Nitrogen Atom within the Oxazocane Ring

The secondary amine within the 1,4-oxazocane (B12111508) ring is a prime site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's physicochemical and biological properties.

N-Alkylation: The direct N-alkylation of secondary amines is a fundamental transformation. For (S)-3-Methyl-1,4-oxazocane, this can be achieved using various alkylating agents such as alkyl halides. To avoid over-alkylation, which can lead to quaternary ammonium (B1175870) salts, controlled reaction conditions are necessary. A common strategy involves the use of a base to deprotonate the secondary amine, followed by reaction with an electrophile. For instance, selective mono-N-alkylation of aromatic amines has been achieved using potassium carbonate in the presence of an alkyl halide, a method that could potentially be adapted for the 1,4-oxazocane system thieme-connect.de. Reductive amination offers an alternative route, where the oxazocane could be reacted with an aldehyde or ketone in the presence of a reducing agent to yield the N-alkylated product organic-chemistry.org. A selective and direct synthesis of secondary amines via reductive mono-N-alkylation of primary amines has been demonstrated using Ti(i-PrO)₄ and NaBH₄, which could be extrapolated to the alkylation of secondary amines like this compound with different aldehydes organic-chemistry.org.

N-Acylation: The introduction of an acyl group to the nitrogen atom can form a stable amide bond, which is a common feature in many biologically active molecules. This can be accomplished by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. The acylation of methyl 3-aminocrotonate with various acid chlorides in the presence of pyridine (B92270) or triethylamine (B128534) highlights the tunability of N- vs. C-acylation, a consideration that would be relevant if there were competing reactive sites on the oxazocane ring niscpr.res.in. A greener approach for N-acylation of amines has been developed using benzotriazole (B28993) chemistry in water, which could be a viable and environmentally friendly method for acylating the 1,4-oxazocane scaffold nih.gov.

N-Arylation: The formation of an N-aryl bond can significantly alter the electronic and conformational properties of the molecule. Classic methods like the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for this transformation. Copper-catalyzed N-arylation reactions, in particular, have been shown to be effective for a wide range of nitrogen heterocycles using aryl halides or arylboronic acids as the aryl source organic-chemistry.orgmdpi.combeilstein-journals.org. For example, a general and efficient copper-catalyzed N-arylation of nitrogen heterocycles has been developed using CuI and trans-1,2-cyclohexanediamine organic-chemistry.org. Another sustainable method employs copper sulfate (B86663) as a catalyst for the N-arylation of amines with aryliodonium ylides in water nih.gov. These methods could likely be applied to this compound to introduce various aryl groups.

Table 1: Potential N-Functionalization Reactions for this compound

| Reaction Type | Reagents and Conditions (Illustrative Examples) | Potential Product | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, Methanol, rt | N-Alkyl-(S)-3-Methyl-1,4-oxazocane | thieme-connect.de |

| N-Alkylation | Aldehyde, Ti(i-PrO)₄, NaBH₄ | N-Alkyl-(S)-3-Methyl-1,4-oxazocane | organic-chemistry.org |

| N-Acylation | Acyl chloride, Pyridine, Benzene | N-Acyl-(S)-3-Methyl-1,4-oxazocane | niscpr.res.in |

| N-Acylation | N-Acylbenzotriazole, Water | N-Acyl-(S)-3-Methyl-1,4-oxazocane | nih.gov |

| N-Arylation | Aryl halide, CuI, trans-1,2-cyclohexanediamine, Base | N-Aryl-(S)-3-Methyl-1,4-oxazocane | organic-chemistry.org |

| N-Arylation | Aryliodonium ylide, CuSO₄·5H₂O, Water | N-Aryl-(S)-3-Methyl-1,4-oxazocane | nih.gov |

Regioselective Functionalization of Carbon Atoms on the 1,4-Oxazocane Core

The regioselective functionalization of C-H bonds on the oxazocane ring presents a significant challenge due to the presence of multiple, chemically similar C-H bonds. However, modern synthetic methods offer potential solutions.

Directed metalation, where a functional group on the molecule directs a metalating agent (like an organolithium reagent) to a specific position, could be a viable strategy. If a directing group were installed on the nitrogen atom, it could potentially direct lithiation to an adjacent carbon atom, which could then be trapped with an electrophile.

Introduction of Additional Stereogenic Centers onto the Oxazocane Scaffold

The existing stereocenter at the C3 position of this compound can serve as a chiral auxiliary to direct the stereoselective introduction of new stereocenters. This can be achieved through diastereoselective reactions saskoer.ca.

For example, if a functional group is introduced at a carbon atom adjacent to the chiral center, subsequent reactions at this new functional group could be influenced by the stereochemistry at C3. A classic example is the diastereoselective alkylation of an enolate derived from a ketone. If a ketone were to be installed on the oxazocane ring, its deprotonation and subsequent reaction with an electrophile could proceed with a high degree of diastereoselectivity due to the steric hindrance imposed by the methyl group at C3.

Another approach involves diastereoselective cyclization reactions. For instance, a Staudinger [2+2]-cyclocondensation has been used to prepare cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones in a highly diastereoselective manner, which are then transformed into fused bicyclic β-lactams researchgate.net. A similar strategic cyclization of a precursor derived from this compound could lead to the formation of new stereocenters with controlled stereochemistry. Radical cyclizations of acyclic esters mediated by SmI₂ have also been shown to proceed with high diastereoselectivity to form stereodefined products nih.gov.

Synthesis of Fused and Spirocyclic Architectures Incorporating the 1,4-Oxazocane Core

Building upon the 1,4-oxazocane core to create more complex fused and spirocyclic systems can lead to novel molecular scaffolds with interesting three-dimensional shapes.

Fused Architectures: Intramolecular cyclization reactions are a key strategy for the synthesis of fused ring systems. For example, a substituent introduced onto the nitrogen or a carbon atom of the oxazocane ring could be designed to react with another part of the molecule to form a new ring. A diversity-oriented synthesis approach has been used to create a variety of fused-ring systems from C-glycosides, employing reactions like radical cyclization and intramolecular nucleophilic aromatic substitution nih.gov. Transannular ring transformations in azirino-fused eight-membered O,N-heterocycles have also been reported, leading to the formation of bicyclic systems researchgate.net.

Spirocyclic Architectures: Spirocycles can be synthesized by creating a new ring that shares a single atom with the oxazocane ring. One approach involves the intramolecular cyclization of a precursor where the oxazocane is substituted with a chain that can cyclize back onto one of the ring atoms. For instance, the synthesis of spirocyclic oxetane-fused benzimidazoles has been achieved through oxidative cyclization mdpi.com. A general approach to oxa-spirocycles has been developed using iodocyclization as the key step nih.govrsc.org. Applying these principles, one could envision synthesizing a precursor from this compound that could undergo a similar spirocyclization.

Table 2: Strategies for Fused and Spirocyclic Architectures

| Architecture | Synthetic Strategy (Illustrative Examples) | Precursor Requirement | Reference(s) |

|---|---|---|---|

| Fused | Intramolecular Radical Cyclization | Oxazocane with an appropriately placed radical precursor and acceptor | nih.gov |

| Fused | Transannular Ring Contraction | Azirino-fused 1,4-oxazocane | researchgate.net |

| Spirocyclic | Oxidative Spirocyclization | Oxazocane with a pendant nucleophilic group | mdpi.com |

| Spirocyclic | Iodocyclization | Unsaturated alcohol or amine derived from the oxazocane | nih.govrsc.org |

Development of Complex Polycyclic Systems through Reaction Cascade Strategies

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials wikipedia.org20.210.105.

A cascade reaction starting from a derivatized this compound could lead to the formation of complex polycyclic systems. For example, a precursor derived from the oxazocane could be designed to undergo a cascade of reactions such as a Michael addition followed by an aldol (B89426) condensation and subsequent cyclizations to build up a polycyclic framework nih.gov. An efficient cascade approach for constructing nitrogen-containing polycyclic compounds has been described involving an allylic amination followed by a Diels-Alder reaction researchgate.net. Adapting such a strategy to a suitably functionalized this compound could provide access to novel and complex polycyclic N-heterocycles.

Academic and Research Utility of S 3 Methyl 1,4 Oxazocane in Synthetic Chemistry and Chemical Biology

Role as Chiral Building Blocks in Asymmetric Synthesis of Complex Molecules

Chiral amines and their derivatives are fundamental components in asymmetric synthesis, serving as crucial building blocks for the construction of enantiomerically pure complex molecules, including many pharmaceutical agents. sigmaaldrich.commdpi.com The (S)-3-Methyl-1,4-oxazocane scaffold, possessing a defined stereocenter, falls into this important class of molecules. Its utility as a chiral building block allows for the introduction of chirality into a target molecule, a critical aspect in the synthesis of bioactive compounds where stereochemistry often dictates biological activity.

Scaffold for the Design and Synthesis of Novel Ligands for Asymmetric Catalysis

The quest for new and efficient chiral ligands is a continuous endeavor in the field of asymmetric catalysis. chemrxiv.org Chiral ligands play a pivotal role in controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of one enantiomer of a chiral product over the other. mdpi.commdpi.com The rigid, yet conformationally distinct, structure of this compound makes it an attractive scaffold for the design of novel chiral ligands.

By functionalizing the nitrogen or other positions on the oxazocane ring, researchers can create a diverse set of ligands with varying steric and electronic properties. These tailored ligands can then be complexed with transition metals, such as palladium or rhodium, to generate catalysts for a wide array of asymmetric transformations. acs.orgnih.gov The performance of these catalysts is often evaluated in well-established reactions like asymmetric allylic alkylation, where high enantioselectivity is a key measure of success. mdpi.comnih.gov The development of ligands based on the this compound framework contributes to the broader toolkit available to synthetic chemists for achieving high levels of stereocontrol.

Table 1: Examples of Chiral Ligand Scaffolds in Asymmetric Catalysis

| Ligand Scaffold Type | Metal | Application | Reference |

| Oxazoline-Containing Ligands | Pd | Asymmetric Allylic Alkylation | nih.gov |

| Sugar-Annulated Oxazoline Ligands | Pd | Allylic Substitution | mdpi.com |

| Oxazoline Ferrocene Ligands | Pd, Cu | Asymmetric Allylic Alkylation, Cycloaddition | mdpi.com |

| Simple Branched Sulfur–Olefins | Rh | Asymmetric Arylation | acs.org |

Research Tools for Exploring Biological Pathways through Molecular Probes and Scaffolds

Small molecule probes are indispensable tools in chemical biology for the elucidation of complex biological pathways and the validation of new therapeutic targets. nih.gov These probes can modulate the function of specific proteins, allowing researchers to study the downstream effects and understand their role in cellular processes. nih.gov The this compound scaffold, as a component of larger, more complex molecules, can be utilized in the development of such molecular probes.

Heterocyclic compounds, in general, are prevalent in biologically active molecules and approved drugs, highlighting their importance in medicinal chemistry. openmedicinalchemistryjournal.commdpi.com The eight-membered ring of 1,4-oxazocane (B12111508) is a feature found in a number of bioactive natural products and synthetic compounds. rsc.orgtezu.ernet.in The specific stereochemistry and conformational properties of the this compound moiety can contribute to the selective binding of a probe to its biological target. For instance, an oxazocane-containing compound has been identified as having bactericidal properties. nih.gov The synthesis and screening of libraries of compounds based on this scaffold can lead to the discovery of new probes for studying various diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov

Contribution to the Fundamental Understanding of Medium-Ring Heterocyclic Chemistry and Chirality

The study of medium-sized rings, such as the eight-membered 1,4-oxazocane system, presents unique challenges and opportunities in organic chemistry. rsc.org The synthesis of these rings is often hampered by unfavorable entropic and enthalpic factors. rsc.org Therefore, the development of new synthetic methodologies to construct these frameworks, including the this compound, is of significant fundamental interest. rsc.orgresearchgate.net

Research into the synthesis and properties of this compound contributes to a deeper understanding of the conformational behavior of medium-ring heterocycles. The interplay between the ring's flexibility and the stereochemical influence of the methyl group provides a valuable model system for studying principles of chirality and stereocontrol in these complex systems. sorbonne-universite.fr Investigations into the reactivity and transformations of this scaffold can uncover new reaction pathways and expand the known chemistry of eight-membered heterocycles. scribd.comsciensage.info

Applications in the Generation of Combinatorial Chemistry Libraries for Discovery-Oriented Research

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse collections of compounds, known as chemical libraries. fiveable.menih.govijpsonline.com These libraries are then screened in high-throughput assays to identify "hit" compounds with desired biological activities, which can serve as starting points for drug discovery. nih.govijpsonline.com The this compound scaffold is well-suited for incorporation into combinatorial libraries due to its potential for derivatization at multiple points.

By using this compound as a core structure, a variety of building blocks can be systematically attached to generate a library of related, yet structurally diverse, molecules. fiveable.me This approach, sometimes referred to as "libraries from libraries," allows for the efficient exploration of chemical space around a privileged scaffold. mdpi.com The resulting libraries can be screened against a wide range of biological targets to identify new lead compounds for therapeutic development. nih.gov The use of automated synthesis platforms can further accelerate the generation of these focused libraries. fiveable.me

Future Prospects and Emerging Research Trajectories in 1,4 Oxazocane Chemistry

Development of Novel Catalytic Systems for Efficient and Enantioselective Oxazocane Synthesis

The synthesis of medium-sized rings like the 1,4-oxazocane (B12111508) core is a persistent challenge in organic chemistry. Future progress hinges on the creation of novel catalytic systems that offer both efficiency and high stereocontrol, which is crucial for producing enantiomerically pure compounds like (S)-3-Methyl-1,4-oxazocane.

Recent breakthroughs in catalysis for other medium-ring heterocycles provide a roadmap for oxazocane synthesis. For instance, a palladium-catalyzed enantioselective [4+4]-cycloaddition was recently developed for synthesizing oxazocines, another eight-membered ring, using a newly designed chiral ligand called MQ-Phos. nih.gov This reaction proceeds under mild conditions with excellent enantioselectivity (up to 99% ee) and could be adapted for 1,4-oxazocane synthesis. nih.gov Similarly, rhodium-catalyzed 1,4-additions of arylboronic acids to enones have proven effective for constructing chiral seven-membered rings with high enantioselectivity and could be explored for ring expansion strategies to access oxazocanes. rsc.org

Organocatalysis also presents a promising avenue. The enantioselective desymmetrization of oxetanes using organocatalysts has been successfully applied to the synthesis of chiral 1,4-dioxanes and other oxa-heterocycles, establishing quaternary stereocenters with high efficiency. nih.gov This strategy could be conceptually extended to precursors of 1,4-oxazocanes. Catalyst-free methods, such as the direct cyclization of aminoethanols with divinyl succinate (B1194679) to form uc.ptchim.itoxazocane-5,8-diones, highlight a demand for simpler, more sustainable synthetic protocols. researchgate.netthieme-connect.comsorbonne-universite.fr

Future research will likely focus on developing catalysts that can overcome the thermodynamic and kinetic barriers associated with forming eight-membered rings, while precisely controlling stereochemistry at multiple centers.

| Catalyst System | Reaction Type | Target Heterocycle | Potential for 1,4-Oxazocanes | Key Features |

| Palladium / MQ-Phos | [4+4]-Cycloaddition | Oxazocines | High | Provides access to 8-membered rings with excellent enantioselectivity. nih.gov |

| Rhodium / Chiral Ligand | 1,4-Addition | Seven-membered rings | Moderate | Could be used in ring-expansion strategies. rsc.org |

| Organocatalyst (Thiourea) | Desymmetrization | 1,4-Dioxanes | High | Potential for creating chiral centers in oxazocane precursors. nih.gov |

| Catalyst-Free | Direct Cyclization | uc.ptchim.itOxazocane-5,8-diones | Direct | Simple, additive-free method for specific oxazocane derivatives. researchgate.netthieme-connect.com |

Integration with Flow Chemistry and Automated Synthesis Methodologies for Oxazocane Production

The transition from traditional batch synthesis to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing. chim.itmdpi.com These technologies offer enhanced safety, scalability, and efficiency, making them highly attractive for the production of complex molecules like 1,4-oxazocanes. chim.itmdpi.com

Flow chemistry, where reactions are performed in a continuously flowing stream, provides superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for the often challenging cyclization reactions required for medium-sized rings. mdpi.comethernet.edu.et While specific applications to 1,4-oxazocane synthesis are not yet widely reported, the successful application of flow chemistry to a vast range of other heterocyclic systems, including indoles and pyrazoles, demonstrates its immense potential. uc.ptmdpi.commdpi.com Telescoped multi-step flow systems, which combine several reaction and purification steps without isolating intermediates, could significantly streamline the synthesis of this compound from simple precursors. uc.pt

Automated synthesis platforms further accelerate the drug discovery process. sigmaaldrich.com These systems can perform entire synthetic sequences, including reaction, work-up, and purification, with minimal human intervention. sigmaaldrich.comnih.gov By combining automated synthesizers with pre-packaged reagent cartridges, researchers can rapidly generate libraries of oxazocane derivatives for screening. sigmaaldrich.com Recent advancements have enabled automated platforms to perform complex transformations like Suzuki-Miyaura and Negishi couplings to create C(sp3)-enriched, three-dimensional molecules, a capability that could be leveraged to diversify the 1,4-oxazocane scaffold. nih.govacs.orgchemrxiv.org

The future integration of these technologies will enable high-throughput synthesis and optimization of oxazocane-based compounds, accelerating their development for various applications.

Advanced Computational Design and Virtual Screening of New Oxazocane Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new molecular entities. jcchems.com Structure-based virtual screening, which involves docking large libraries of chemical compounds into the three-dimensional structure of a biological target, is a powerful method for identifying initial lead compounds. ctu.edu.vn This approach has been successfully used to identify inhibitors for various targets using heterocyclic scaffolds like 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. ctu.edu.vnnih.gov

For the 1,4-oxazocane scaffold, computational methods can guide the design of new derivatives with improved properties. By generating virtual libraries of oxazocanes with diverse substitutions, researchers can screen them in silico against targets of interest to predict binding affinities and modes. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. Furthermore, computational tools can predict physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize candidates with better drug-like characteristics. jcchems.com

Emerging techniques that combine molecular docking with machine learning and artificial intelligence are set to further revolutionize this field. rsc.org Active learning approaches can accelerate virtual screening campaigns by building predictive models on the fly, focusing computational efforts on the most promising areas of chemical space and identifying top-tier candidates after evaluating only a small fraction of a massive virtual library. rsc.org Applying these advanced computational strategies to the this compound core will undoubtedly accelerate the discovery of novel and potent bioactive agents.

| Computational Technique | Application | Relevance to 1,4-Oxazocanes |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein target. ctu.edu.vn | Identification of potential biological targets and lead oxazocane derivatives. ctu.edu.vnmdpi.com |

| Pharmacophore Modeling | Identifies essential 3D features required for biological activity. scholarsresearchlibrary.com | Designing novel oxazocanes based on the features of known active compounds. scholarsresearchlibrary.com |

| In Silico ADME/Tox Prediction | Estimates drug-likeness, solubility, and potential toxicity. jcchems.com | Prioritizing oxazocane candidates with favorable pharmacokinetic and safety profiles. jcchems.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of a ligand-protein complex over time. mdpi.com | Validating the stability of the binding interaction between an oxazocane and its target. mdpi.com |

| Active Learning / AI | Uses machine learning to intelligently guide the screening process. rsc.org | Dramatically accelerating the screening of vast virtual libraries of oxazocane derivatives. rsc.org |

Exploration of Unprecedented Reactivity Modes for the 1,4-Oxazocane Ring System

A deeper understanding of the inherent reactivity of the 1,4-oxazocane ring is crucial for its application as a versatile synthetic scaffold. Research into new reaction modes can unlock novel pathways for both its synthesis and its functionalization.

Recent studies have revealed unusual reactivity in related systems that suggest new possibilities for oxazocane chemistry. For example, the oxidative sulfonamidation of divinylsilanes has been shown to produce 3-silylated 1,4-oxazocanes through a base-induced heterocyclization involving the opening and interception of a tetrahydrofuran (B95107) (THF) molecule. rsc.orgscispace.com This Ritter-type reaction provides an almost quantitative yield for certain sulfonamide derivatives, demonstrating a novel entry to functionalized oxazocane rings. rsc.orgresearchgate.net

Other intriguing pathways include ring-expansion reactions. The copper-catalyzed ring-opening of activated azetidines with 3-chloropropanol, for example, has been used to afford a 1,4-oxazocane, representing a two-carbon homologation of a morpholine (B109124) precursor. rsc.org Similarly, intramolecular cyclization of intermediates derived from the reaction of triflamide with allyl-containing substrates has been investigated, though in some cases dehydrobromination competes with the desired cyclization to form the oxazocane ring. mdpi.comresearchgate.net These studies highlight the subtle factors that control ring closure and the potential to discover new conditions that favor the formation of the eight-membered heterocycle.

Future work will likely focus on leveraging the conformational flexibility and the embedded nitrogen and oxygen atoms of the 1,4-oxazocane ring to explore novel transformations, such as transannular reactions, ring contractions, and selective C-H functionalizations, thereby expanding the synthetic utility of this scaffold.

Synergistic Approaches Combining Synthetic Chemistry with Structural Biology for Scaffold Optimization in Chemical Biology Research

The ultimate goal of developing novel scaffolds like this compound is often to create specific probes or therapeutic agents that interact with biological macromolecules. A synergistic approach that tightly integrates synthetic chemistry, computational design, and structural biology is the most powerful strategy for achieving this.

This iterative cycle begins with the identification of a biological target. Computational methods, such as virtual screening, are then used to identify initial oxazocane "hits". mdpi.com Synthetic chemistry is subsequently employed to create these prioritized compounds and a focused library of analogs for biological evaluation. mdpi.comnih.gov

The crucial next step involves structural biology techniques, primarily X-ray crystallography or cryo-electron microscopy (cryo-EM), to determine the high-resolution structure of the most promising oxazocane derivative bound to its protein target. This provides a precise, atomic-level picture of the binding interactions, revealing which parts of the molecule are critical for affinity and which can be modified to improve properties like selectivity or solubility.

This structural information feeds directly back into the design phase. With a clear understanding of the binding pocket, chemists can design new derivatives with modifications aimed at forming additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) or displacing unfavorable ones (e.g., water molecules). This structure-aided design process, which has been instrumental in the optimization of inhibitors for numerous targets, allows for the rational optimization of the scaffold. mdpi.com This iterative cycle of design, synthesis, testing, and structural analysis is a cornerstone of modern chemical biology and drug discovery and will be essential for optimizing the 1,4-oxazocane scaffold for high-value applications.

Q & A

Q. What synthetic methodologies are optimal for producing high-purity (S)-3-Methyl-1,4-oxazocane?

The synthesis of this compound can be optimized using palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. For example, protocols involving ethyl aroylacetates (as intermediates) with methoxyphenyl substituents may be adapted, as seen in analogous syntheses . Reaction conditions (e.g., solvent choice, temperature gradients) should be calibrated using kinetic data from structurally similar compounds, such as 3-methyl-1,2-xylylene, where CH₃CN is a preferred solvent for stability .

Q. How can the stereochemical configuration of this compound be reliably confirmed?

X-ray crystallography remains the gold standard for stereochemical confirmation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve chiral centers in small molecules, even for high-symmetry space groups . Complementary techniques like circular dichroism (CD) spectroscopy or chiral HPLC can validate enantiopurity.

Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?

Accelerated stability studies under thermal, oxidative, and hydrolytic stress are essential. For example, kinetic studies on 3-methyl-1,2-xylylene in acetonitrile at 24.6–44.9°C provide a template for designing temperature-dependent degradation assays . High-resolution NMR and LC-MS can monitor decomposition products, while differential scanning calorimetry (DSC) evaluates thermal stability.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) simulations can map reaction pathways, such as ring-opening or nucleophilic attack at the oxazocane nitrogen. For zwitterionic analogs, computational studies have successfully predicted charge distribution and stability under acidic/basic conditions . Molecular dynamics (MD) simulations further assess solvation effects and conformational flexibility.

Q. What strategies resolve contradictions in experimental data for this compound’s pharmacokinetic properties?

Systematic meta-analyses of literature (e.g., using EPA’s framework for 1,4-dioxane ) can identify biases or methodological inconsistencies. For instance, discrepancies in binding affinity assays may arise from variations in cell-line models or buffer systems. Triangulating data from in vitro (e.g., microsomal stability) and in silico (e.g., QSAR models) approaches improves reliability .

Q. How does the methyl substituent influence the compound’s interaction with biological targets?

Structure-activity relationship (SAR) studies on analogs like 3-methyl-1,4-dihydropyrano[2,3-c]pyrazoles demonstrate that methyl groups enhance lipophilicity and steric hindrance, altering target binding . Competitive inhibition assays or cryo-EM of target complexes (e.g., enzymes or receptors) can isolate methyl-specific effects.

Q. What experimental designs minimize side reactions during functionalization of this compound?

Chemoselective protection/deprotection strategies, such as using tert-butyloxycarbonyl (Boc) groups for amine masking, are effective. Catalytic systems (e.g., Pd/Cu for Sonogashira couplings) must be optimized to avoid over-oxidation, as seen in triazole-based energetic materials . Real-time monitoring via flow NMR (as applied to xylylene derivatives ) helps track intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.